3-(2-Fluorobenzoyl)-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-fluorophenyl)-(1H-pyrrol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)11(14)8-5-6-13-7-8/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCPLSQYXAEWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587522 | |
| Record name | (2-Fluorophenyl)(1H-pyrrol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198126-03-3 | |
| Record name | (2-Fluorophenyl)(1H-pyrrol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Fluoro-phenyl)-(1H-pyrrol-3-yl)-methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 2 Fluorobenzoyl 1h Pyrrole and Analogous Systems
Advanced Synthetic Routes to the 2-Fluorobenzoyl Moiety
The 2-fluorobenzoyl group is a critical component of the target molecule. Its synthesis typically begins with 2-fluorobenzoic acid, which can be prepared through various methods. One common approach involves the diazotization of anthranilic acid in the presence of anhydrous hydrogen fluoride and sodium nitrite. Another route is the oxidation of 2-fluorobenzaldehyde.
Once 2-fluorobenzoic acid is obtained, it is commonly converted to a more reactive acylating agent, such as 2-fluorobenzoyl chloride, for subsequent reactions. A standard laboratory-scale preparation of 2-fluorobenzoyl chloride involves the reaction of 2-fluorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. For instance, refluxing 2-fluorobenzoic acid with thionyl chloride, often in an inert solvent like benzene or toluene, effectively yields 2-fluorobenzoyl chloride after removal of excess reagent and solvent by distillation. This acyl chloride is a versatile intermediate used in a variety of organic syntheses.
| Starting Material | Reagent | Product |
| 2-Fluorobenzoic acid | Thionyl chloride (SOCl₂) | 2-Fluorobenzoyl chloride |
| 2-Fluorobenzoic acid | Oxalyl chloride ((COCl)₂) | 2-Fluorobenzoyl chloride |
| Anthranilic acid | NaNO₂, HF | 2-Fluorobenzoic acid |
| 2-Fluorobenzaldehyde | Oxidizing agent (e.g., KMnO₄) | 2-Fluorobenzoic acid |
Pyrrole (B145914) Ring Formation Strategies Relevant to 3-Substituted Derivatives
The construction of the pyrrole ring is a foundational aspect of heterocyclic chemistry, with numerous methods developed to afford substituted derivatives. For the synthesis of 3-substituted pyrroles, several classical and modern strategies are particularly relevant.
Classical cyclization reactions remain a cornerstone for pyrrole synthesis and can be adapted to produce 3-substituted products.
Paal-Knorr Synthesis : This highly reliable method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. To achieve a 3-substituted pyrrole, a 2-substituted-1,4-dicarbonyl compound is required. While versatile, the synthesis of the requisite substituted dicarbonyl precursor can sometimes be challenging. The reaction is typically carried out under acidic or neutral conditions and can be promoted by various catalysts. ijpcbs.combath.ac.uk
Knorr Pyrrole Synthesis : The Knorr synthesis and its variations involve the condensation of an α-amino ketone with a β-ketoester or another compound with an active methylene group. acs.org By choosing appropriately substituted starting materials, this method can provide access to a wide range of polysubstituted pyrroles. For instance, the reaction can yield pyrroles with substituents at the 3- and 5-positions.
Hantzsch Pyrrole Synthesis : This method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. acs.org The selection of substituted reactants allows for the preparation of various pyrrole derivatives. Extensions of the Hantzsch synthesis are used to obtain a variety of alkyl-substituted pyrrole carboxylic esters. nih.govnih.gov
Multi-component reactions, where three or more reactants combine in a single operation, offer an efficient and atom-economical route to complex molecules, including substituted pyrroles. nsf.govnih.gov These reactions are well-suited for creating molecular diversity. Various MCRs have been developed that allow for the introduction of a substituent at the 3-position of the pyrrole ring, often by judicious choice of the starting aldehyde, amine, and dicarbonyl components. nih.gov
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. acs.org Many of the classical pyrrole syntheses, such as the Paal-Knorr and Hantzsch reactions, have been successfully adapted to microwave-assisted protocols. ijpcbs.comchemtube3d.commdpi.com For example, a one-pot, three-component coupling of α,β-unsaturated carbonyl compounds, amines, and nitroalkanes on a silica gel surface under microwave irradiation provides an efficient route to substituted pyrroles. tandfonline.com These methods offer a rapid and green chemistry approach to synthesizing pyrrole precursors for 3-(2-Fluorobenzoyl)-1H-pyrrole. nih.gov
Installation of the 2-Fluorobenzoyl Group at the Pyrrole 3-Position
The final key step in the synthesis of this compound is the introduction of the 2-fluorobenzoyl group onto the pyrrole ring. The regioselectivity of this acylation is a critical challenge.
Direct Friedel-Crafts acylation of unsubstituted pyrrole typically results in substitution at the more electron-rich C-2 position. chemistrysteps.com To achieve the desired 3-acylation, strategic modifications to the pyrrole substrate are necessary.
A highly effective strategy involves the use of a protecting group on the pyrrole nitrogen that sterically or electronically directs the incoming acyl group to the C-3 position.
N-Phenylsulfonylpyrrole : The use of a phenylsulfonyl protecting group on the nitrogen atom deactivates the pyrrole ring towards electrophilic attack but directs acylation to the 3-position. The Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole with an acyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) yields the 3-acyl derivative. acs.orgdatapdf.com The phenylsulfonyl group can then be readily removed under mild basic hydrolysis to afford the N-H pyrrole.
N-Triisopropylsilyl (TIPS) Pyrrole : A bulky protecting group such as triisopropylsilyl on the nitrogen atom sterically hinders the C-2 and C-5 positions, thereby directing acylation to the C-3 position. acs.org The reaction of 1-(triisopropylsilyl)pyrrole with an acylating agent, such as an N-acylbenzotriazole, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), leads to the formation of the 3-acylpyrrole. nih.gov The TIPS group can be subsequently removed under standard conditions.
A specific example from the literature describes the Friedel-Crafts acylation of 1,2,5-trimethyl-3-nitropyrrole with 2-fluorobenzoyl chloride. tandfonline.com Although this involves a highly substituted and deactivated pyrrole, it demonstrates the feasibility of using 2-fluorobenzoyl chloride as the acylating agent in such reactions. By applying the directing group strategies mentioned above to an appropriately substituted or unsubstituted pyrrole, the synthesis of this compound can be achieved.
| Pyrrole Substrate | Acylating Agent | Catalyst/Conditions | Major Product |
| 1-(Phenylsulfonyl)pyrrole | Acyl chloride | AlCl₃ | 3-Acyl-1-(phenylsulfonyl)pyrrole |
| 1-(Triisopropylsilyl)pyrrole | N-Acylbenzotriazole | TiCl₄ | 3-Acyl-1-(triisopropylsilyl)pyrrole |
| Unsubstituted Pyrrole | Acyl chloride | Lewis Acid (e.g., AlCl₃) | 2-Acylpyrrole |
Friedel-Crafts Reactions for Aroyl Group Introduction
The Friedel-Crafts acylation is a classic method for introducing an aroyl group onto an aromatic ring. However, the direct acylation of the pyrrole ring typically results in substitution at the more electron-rich C-2 position. To achieve the synthesis of 3-aroylpyrroles, such as this compound, strategic modifications are necessary to control the regioselectivity of the reaction.
A common and effective strategy involves the use of a bulky protecting group on the pyrrole nitrogen. This sterically hinders the C-2 and C-5 positions, thereby directing the incoming electrophile to the C-3 position. Commonly used protecting groups for this purpose include sulfonyl derivatives, such as p-toluenesulfonyl (tosyl) and benzenesulfonyl, or silyl groups like triisopropylsilyl (TIPS).
The choice of Lewis acid catalyst is also crucial in directing the acylation to the desired position. Strong Lewis acids, such as aluminum chloride (AlCl₃), are often employed in these reactions. For instance, the AlCl₃-catalyzed acylation of 1-(phenylsulfonyl)pyrrole has been shown to yield 3-acyl derivatives. In contrast, weaker Lewis acids may favor the formation of the 2-acyl product. The reaction typically proceeds by treating the N-protected pyrrole with the aroyl chloride, in this case, 2-fluorobenzoyl chloride, in the presence of the Lewis acid. The subsequent removal of the protecting group affords the desired this compound.
Table 1: Regioselectivity in Friedel-Crafts Acylation of N-Protected Pyrroles
| N-Protecting Group | Lewis Acid | Major Product |
| Phenylsulfonyl | AlCl₃ | 3-Acylpyrrole |
| Phenylsulfonyl | BF₃·OEt₂ | 2-Acylpyrrole |
| Triisopropylsilyl (TIPS) | AlCl₃ | 3-Acylpyrrole |
Derivatization from Precursors and Intermediates
An alternative to direct acylation is the construction of the 3-aroylpyrrole system through the derivatization of pre-functionalized precursors and intermediates. This can involve the formation of the pyrrole ring from an acyclic precursor already containing the fluorobenzoyl moiety or the modification of a pre-existing fluorinated pyrrole derivative.
A notable method for the synthesis of fluorinated pyrrole derivatives involves the use of 2-(2-fluorobenzoyl)malononitrile as a key precursor. This approach has been successfully utilized in the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a closely related analogue and important intermediate. The synthesis can be achieved in a one-pot reaction from 2-(2-fluorobenzoyl)malononitrile.
Another documented pathway involves the initial reaction of 2-fluoro-α-bromoacetophenone with 3-oxopropanenitrile to yield 4-(2-fluorophenyl)-2-formyl-4-oxobutanenitrile researchgate.net. This intermediate then undergoes a reductive cyclization. The hydrogenation of this butanenitrile derivative, often catalyzed by palladium on carbon (Pd/C) in the presence of a molecular sieve such as HZSM-5, leads to the formation of the pyrrole ring, yielding 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde researchgate.net. While this specific example yields a carboxaldehyde at the 3-position, it demonstrates the viability of using aroylmalononitrile derivatives as precursors for constructing the fluorophenyl-pyrrole scaffold.
The synthesis of this compound can also be envisioned through the functional group interconversion of a more readily accessible intermediate, such as a fluorinated pyrrole carboxaldehyde. For example, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds mdpi.com.
One synthetic route to this aldehyde involves a Suzuki coupling reaction. This approach starts with a protected pyrrole-3-carbaldehyde, which is first halogenated, for instance, with N-bromosuccinimide (NBS). The resulting brominated pyrrole-3-carbaldehyde then undergoes a Suzuki coupling with 2-fluorophenylboronic acid to introduce the 2-fluorophenyl group at the 5-position mdpi.com.
Once the fluorinated pyrrole carboxaldehyde is obtained, the aldehyde functionality can be converted into the desired benzoyl group. A standard synthetic sequence would involve the addition of a 2-fluorophenyl organometallic reagent, such as 2-fluorophenylmagnesium bromide (a Grignard reagent) or 2-fluorophenyllithium, to the aldehyde. This nucleophilic addition would yield a secondary alcohol. Subsequent oxidation of this alcohol would then provide the target ketone, this compound.
Table 2: Key Intermediates and Reagents in Functional Group Interconversion
| Starting Material | Key Reagent(s) | Intermediate/Product |
| Protected Pyrrole-3-carbaldehyde | 1. NBS2. 2-Fluorophenylboronic acid, Pd catalyst | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde |
| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 1. 2-Fluorophenylmagnesium bromide2. Oxidizing agent (e.g., PCC, DMP) | 3-(2-Fluorobenzoyl)-5-(2-fluorophenyl)-1H-pyrrole |
Stereoselective Synthesis of Fluorobenzoyl Pyrrole Frameworks
The stereoselective synthesis of fluorobenzoyl pyrrole frameworks is a challenging area of research. While significant progress has been made in the asymmetric synthesis of pyrrole derivatives, particularly through catalytic enantioselective Friedel-Crafts alkylations, the stereoselective introduction of an aroyl group is less common.
Much of the research in the stereoselective synthesis of pyrroles has focused on the creation of axially chiral biaryl pyrroles or the catalytic asymmetric alkylation of pyrroles with various electrophiles to generate chiral centers. These methods often employ chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, to control the stereochemical outcome of the reaction.
However, there is limited specific information in the current literature regarding the direct, catalytic, and enantioselective Friedel-Crafts acylation of pyrroles to generate a stereocenter, or the stereoselective synthesis of frameworks like this compound where the chirality would arise from the introduction of the aroyl group. The development of such methodologies would be a valuable contribution to the field of synthetic organic chemistry, enabling access to enantiomerically pure fluorobenzoyl pyrrole derivatives for biological evaluation.
Structure Activity Relationship Sar Investigations of Fluorobenzoyl Substituted 1h Pyrroles
Impact of Fluorine Substitution Pattern on Biological Activity
The position and presence of fluorine atoms on the benzoyl ring are determinant factors for the biological efficacy of these compounds. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, allow it to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. tandfonline.comresearchgate.net
The specific placement of the fluorine atom on the benzoyl ring—ortho (2-position), meta (3-position), or para (4-position)—dramatically influences the compound's pharmacological profile. Studies on various classes of compounds have consistently shown that positional isomerism is a key determinant of activity.
For instance, in a series of fluorobenzoylthiosemicarbazides, a shift in antibacterial activity was observed when comparing ortho-, meta-, and para-fluorobenzoyl derivatives. mdpi.com For some bacterial strains, the ortho-substituted compounds showed the highest potency, while for others, the meta-substituted analogues were more active, highlighting that the optimal fluorine position is target-dependent. mdpi.com Similarly, research on pyrazolopyridinyl pyrimidine derivatives identified the ortho-fluorobenzyl group as the most effective substituent for enhancing biological activity. nih.gov In another study on dopamine receptor ligands, a higher affinity and selectivity were observed when a 2-fluoroethoxy group was placed in the 4-position of the benzamide ring rather than the 2-position, again underscoring the critical impact of substituent placement. nih.gov
These findings suggest that for 3-benzoyl-1H-pyrrole derivatives, the 2-fluoro substitution likely imparts a specific conformational preference or electronic distribution that is optimal for interaction with its biological target.
The introduction of a fluorine atom can significantly enhance binding affinity with a target protein. tandfonline.com This enhancement can occur through several mechanisms:
Alteration of Physicochemical Properties : As the most electronegative element, fluorine can alter the electron distribution within the molecule. This can impact the acidity (pKa) and basicity of nearby functional groups, which in turn affects bioavailability and membrane permeation. tandfonline.comnih.gov
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position on the benzoyl ring can block oxidation, thereby increasing the compound's half-life and duration of action. researchgate.netnih.gov
Direct Binding Interactions : The fluorine atom can participate in favorable interactions within a protein's binding pocket. These can include dipole-dipole, dipole-quadrupole, and quadrupole-quadrupole interactions. researchgate.net While traditional hydrogen bonding involving fluorine is debated, it can function as a hydrogen bond acceptor in certain environments. Furthermore, computational studies have shown that fluorine can stabilize binding by interacting with water molecules in the active site or by making direct contact with protein residues. fu-berlin.denih.gov
In the context of 3-(2-Fluorobenzoyl)-1H-pyrrole, the ortho-fluorine atom is positioned to make crucial interactions with the target protein, potentially acting as a key binding anchor that would not be possible with meta- or para-isomers.
Role of the Pyrrole (B145914) Nitrogen Substituents in Activity Modulation
In a study involving a 3-benzoyl-4-phenyl-1H-pyrrole core, acylation of the pyrrole nitrogen with a cinnamoyl group to create a cinnamic-pyrrole hybrid led to improved antioxidant and anti-lipoxygenase activities compared to the unsubstituted precursor. mdpi.com This indicates that introducing a substituent at the N-1 position can enhance the therapeutic potential. Another review highlighted that for certain pyrrole-based inhibitors, aromatic substituents connected by alkyl linkers, such as benzyl or phenethyl groups at the N-1 position, resulted in enhanced inhibitory activity. nih.gov These examples demonstrate that the size, flexibility, and chemical nature of the N-1 substituent are critical for optimizing the interaction with the biological target.
| Compound Class | N-1 Substituent | Impact on Activity |
| 3-Benzoyl-4-phenyl-1H-pyrrole | Cinnamoyl group | Improved antioxidant and anti-lipoxygenase activity mdpi.com |
| Pyrrole-based HIF-1α inhibitors | Benzyl, Phenethyl groups | Enhanced inhibitory activity nih.gov |
Substituent Effects at Pyrrole C2, C4, and C5 Positions on Pharmacological Profiles
Modifications at the carbon atoms of the pyrrole ring (C2, C4, and C5 positions) also play a pivotal role in defining the pharmacological profile of these compounds. A comprehensive SAR study on a series of pyrrole-based histone deacetylase (HDAC) inhibitors provided valuable insights into the effects of such substitutions. nih.gov The investigation focused on derivatives of 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide.
The study revealed the following key findings:
C2 Position : The nature of the chain at the C2 position was critical. An unsubstituted ethene linker chain was determined to be the best structural feature for achieving high HDAC inhibitory activity. Replacing it with other groups, such as simple methylene or ethylene chains, generally led to a decrease in potency. nih.gov
C4 Position : The substituent at the C4 position also significantly influenced activity. When a phenylacetyl group was present at this position, varying the length of the hydrocarbon spacer between the phenyl ring and the carbonyl group had a profound effect. A spacer of two methylene units resulted in a compound with potency equal to the well-known HDAC inhibitor SAHA. Increasing the spacer length beyond five methylene units was detrimental to the inhibitory activity. nih.gov
These results underscore the high degree of structural and spatial specificity required for potent biological activity, where even subtle changes to substituents on the pyrrole core can lead to significant gains or losses in efficacy.
Analysis of Linker Units and Their Contribution to Ligand-Target Binding
Linker units, which connect different pharmacophoric elements within a molecule, are crucial for ensuring the correct orientation and distance for optimal ligand-target binding. The length, rigidity, and chemical composition of these linkers can significantly affect a compound's activity.
Similarly, in another series of pyrrole derivatives, the introduction of alkyl linkers between a phenyl ring and the core structure at the C-7 position (in pyrrolo[1,2-a]pyrazines) was shown to enhance biological activity. nih.gov Specifically, benzyl and phenethyl groups, which provide both a linker (the -CH2- or -CH2-CH2- portion) and an aromatic cap, led to greater potency than a directly attached phenyl ring. nih.gov This suggests the linker provides the necessary flexibility and distance for the aromatic ring to access a complementary binding pocket on the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Pyrrole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are invaluable in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing costs. mdpi.com
For a series of fluorinated pyrrole derivatives, a QSAR study would typically involve the following steps:
Data Set Preparation : A dataset of pyrrole derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. The set is divided into a training set for model development and a test set for validation. nih.gov
Descriptor Calculation : Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including topological, geometrical, electronic, and lipophilic properties. nih.gov
Model Development : Statistical methods such as Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), or machine learning approaches like Artificial Neural Networks (ANN) are used to build a model that links the descriptors to the biological activity. nih.gov
Model Validation : The model's robustness and predictive power are rigorously assessed using internal and external validation techniques. nih.gov
A well-validated QSAR model can provide crucial insights into the structural features that govern the activity of fluorinated pyrroles. For example, the model might reveal that high activity is correlated with a specific range of lipophilicity, a particular electronic charge on the fluorine atom, or a certain molecular shape. This information can then guide the design of new, more potent derivatives of this compound.
Pharmacological Profiles and Molecular Mechanisms of Action for Fluorobenzoyl Substituted 1h Pyrroles
Modulation of Key Enzyme Activities
The biological effects of fluorobenzoyl-substituted 1H-pyrroles are often attributed to their ability to inhibit or otherwise modulate the activity of critical enzymes involved in physiological and pathological processes.
Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Certain fluorobenzoyl-substituted pyrrole (B145914) derivatives have been identified as potent kinase inhibitors.
Extracellular signal-regulated kinase 5 (ERK5) Inhibition: The ERK5 signaling pathway is involved in promoting cellular proliferation, migration, and angiogenesis, making it an attractive target for cancer therapy. ncl.ac.uk A series of pyrrole carboxamide derivatives featuring aroyl groups has been investigated for ERK5 inhibition. The introduction of small, lipophilic substituents, such as fluorine, at the 3-position of the benzoyl group was found to enhance inhibitory activity. ncl.ac.uk While many compounds in early studies showed a lack of selectivity against other kinases like p38α, further optimization led to the development of more selective inhibitors. For example, systematic variations of the aroyl group substituents on a pyrrole-2-carboxamide scaffold led to compounds with improved selectivity and oral bioavailability, demonstrating efficacy in inhibiting angiogenesis and tumor growth in preclinical models. However, a notable complexity in targeting ERK5 is the phenomenon of "paradoxical activation," where the binding of a kinase inhibitor can unexpectedly stimulate the enzyme's transcriptional activity, a factor that must be considered in drug development.
Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme in the melanin (B1238610) biosynthesis pathway, and its inhibition is of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. A series of 2-cyanopyrrole derivatives were synthesized and evaluated for their ability to inhibit tyrosinase. Among them, a compound featuring a 2-fluorophenyl group, specifically tert-Butyl ((3-(2-fluorophenyl)-1-methyl-1H-pyrrol-2-yl)methyl)carbamate, was synthesized and characterized, contributing to the understanding of how substitutions on the phenyl ring impact activity. Studies on related pyrrole derivatives have shown potent, reversible, and mixed-type inhibition of tyrosinase, with some compounds exhibiting significantly greater potency than the reference inhibitor, kojic acid.
DNA Gyrase and other Protein Kinases: The scientific literature has not extensively covered the specific inhibitory activity of 3-(2-Fluorobenzoyl)-1H-pyrrole or its closely related analogues on DNA gyrase or a broad spectrum of other protein kinases beyond the specific examples cited above.
| Compound Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| Pyrrole carboxamides with aroyl groups | ERK5 | Introduction of small lipophilic substituents (e.g., fluorine) on the benzoyl group improved inhibitory activity. | ncl.ac.uk |
| 4-(Aroyl)-1H-pyrrole-2-carboxamides | ERK5 | Systematic variation of aroyl substituents led to selective inhibitors with oral bioavailability and in vivo efficacy. | |
| 2-Cyanopyrrole derivatives | Tyrosinase | Demonstrated potent, reversible, and mixed-type inhibition, with some analogues exceeding the potency of kojic acid. |
Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy for treating neurodegenerative and psychiatric disorders. While various pyrrole-containing compounds have been investigated as MAO inhibitors, there is a lack of specific published research detailing the inhibitory activity of this compound or other fluorobenzoyl-substituted 1H-pyrroles against MAO-A or MAO-B.
Metallo-β-lactamases (MBLs) are zinc-dependent enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. Substituted pyrroles have emerged as a promising class of MBL inhibitors. Specifically, N-sulfamoylpyrrole-2-carboxylates have been identified as potent inhibitors of clinically relevant B1 subclass MBLs, such as NDM-1. Crystallographic studies have shown that the N-sulfamoyl NH2 group of these inhibitors displaces the dizinc (B1255464) bridging hydroxide/water molecule in the enzyme's active site. A derivative, 3-(4-Fluorophenyl)-1-sulfamoyl-1H-pyrrole-2-carboxylic acid, has been synthesized as part of these investigations, highlighting the role of fluorophenyl-substituted pyrroles in this therapeutic area.
Histone deacetylase inhibitors are a class of therapeutic agents used in oncology. While aroyl-pyrrolyl-hydroxy-amides (APHAs) are a known class of synthetic HDAC inhibitors, specific research detailing the activity of derivatives containing a 2-fluorobenzoyl or other fluorobenzoyl moiety is not extensively available in the current scientific literature.
The gastric H+/K+-ATPase, or proton pump, is the enzyme responsible for the final step of acid secretion in the stomach. Its inhibition is a primary treatment for acid-related diseases. Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB), is a prominent example of a fluorophenyl-substituted pyrrole with this mechanism of action. Its chemical structure is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine.
Unlike proton pump inhibitors (PPIs) that bind irreversibly, Vonoprazan is a reversible inhibitor that competitively blocks the potassium ion binding site on the H+/K+-ATPase. ncl.ac.uk It demonstrates potent, K+-competitive inhibition with a Ki of 10 nM at pH 7.0. ncl.ac.uk A key feature of Vonoprazan is its high pKa of 9.37, which allows it to accumulate in the highly acidic secretory canaliculi of parietal cells. ncl.ac.uk Its binding is independent of the enzyme's activation state, leading to a rapid onset of action. Furthermore, Vonoprazan exhibits a very slow dissociation rate from the enzyme, which contributes to its long-lasting acid suppression effects. ncl.ac.uk Molecular modeling suggests that its slow dissociation is partly due to hydrogen bonding between the hydroxyl of Tyr799 in the enzyme and the sulfone group of the molecule. ncl.ac.uk
| Compound | Target Enzyme | Mechanism of Action | Inhibition Constant (Ki) | Reference |
|---|---|---|---|---|
| Vonoprazan (TAK-438) | Gastric H+/K+-ATPase | Reversible, Potassium-Competitive | 10 nM (at pH 7.0) | ncl.ac.uk |
Interaction with Neurotransmitter Systems and Receptors (e.g., NMDA Receptors)
While fluorobenzoyl-substituted compounds have been explored for various central nervous system targets, specific research on the interaction between this compound or related fluorobenzoyl-substituted 1H-pyrroles and neurotransmitter systems, including N-methyl-D-aspartate (NMDA) receptors, is not widely reported in the scientific literature.
Mechanisms of Antimicrobial and Antifungal Action
While direct studies on the antimicrobial and antifungal mechanisms of this compound are not extensively detailed in the available literature, the broader class of pyrrole derivatives has demonstrated significant activity against various pathogens. The proposed mechanisms often involve the disruption of essential cellular processes in microorganisms.
In the context of antifungal activity, some pyrrole derivatives are thought to interfere with the fungal cell membrane integrity or inhibit key enzymes necessary for fungal survival. For instance, some studies on fused pyrroles have shown potent activity against Candida albicans and Aspergillus niger. researchgate.net The mechanism for some antifungal pyrroles may be similar to that of azole antifungals, which inhibit the enzyme lanosterol (B1674476) 14α-demethylase, crucial for ergosterol (B1671047) biosynthesis in fungi. However, specific enzymatic inhibition studies for this compound are needed to confirm this hypothesis.
Interactive Table: Antimicrobial Activity of Selected Pyrrole Derivatives
| Compound Type | Target Organism | Activity/Mechanism |
|---|---|---|
| Fused Pyrrole Derivatives | Candida albicans, Aspergillus niger | Antifungal activity noted. researchgate.net |
| Fused Heterocyclic Pyrroles | Various Bacteria and Fungi | Potent antimicrobial activity observed. nih.gov |
Mechanisms of Antileishmanial and Antiviral Activity (e.g., HIV-1 Integrase)
The antiprotozoal and antiviral activities of pyrrole derivatives have garnered significant interest. While specific data on this compound is limited, related compounds have shown promise in these areas.
Antileishmanial Activity: Research on 2-acylpyrrole derivatives has pointed towards the inhibition of leishmanial nucleoside diphosphate (B83284) kinase (NDK) as a potential mechanism of action. NDK is a crucial enzyme in the purine (B94841) salvage pathway of Leishmania parasites. By inhibiting this enzyme, these compounds disrupt the parasite's ability to synthesize essential nucleotides, ultimately leading to its death.
Antiviral Activity (HIV-1 Integrase): The HIV-1 integrase (IN) enzyme is a critical target for antiretroviral therapy as it is responsible for inserting the viral DNA into the host cell's genome. nih.gov Several classes of compounds, including some pyrrole derivatives, have been investigated as HIV-1 IN inhibitors. nih.govresearchgate.net The mechanism of these inhibitors often involves chelating the divalent metal ions in the active site of the enzyme, which are essential for its catalytic activity. While 3-aroyl-1,1-dioxo-1,4,2-benzodithiazines have been studied as IN inhibitors, the direct activity of this compound on HIV-1 integrase has not been explicitly detailed. mdpi.com However, the structural features of 3-aroyl-1H-pyrroles make them plausible candidates for interaction with the integrase active site. Further research is required to explore this potential. Some N-substituted pyrrole derivatives have been shown to inhibit HIV-1 entry by targeting the gp41 transmembrane subunit of the viral envelope glycoprotein. frontiersin.org
Anticancer Modalities and Associated Biological Targets
The anticancer potential of 3-benzoyl-1H-pyrrole derivatives has been a significant area of investigation. Studies on a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have revealed potent cytotoxic activity against a panel of human cancer cell lines. nih.govbenthamscience.com
The primary mechanism of action for some of these compounds appears to be the induction of cell cycle arrest, specifically at the S phase, and the subsequent triggering of apoptosis (programmed cell death). nih.govbenthamscience.com This suggests that these compounds interfere with DNA synthesis or repair mechanisms in rapidly dividing cancer cells. The presence and nature of substituents on both the benzoyl and phenyl rings have been shown to significantly influence the anticancer potency. nih.govbenthamscience.com For instance, the introduction of electron-donating groups at the 4th position of the pyrrole ring has been associated with increased anti-cancer activity. benthamscience.com
While specific target proteins for this compound have not been definitively identified, the observed biological effects are consistent with the inhibition of key regulators of the cell cycle and apoptosis. Potential targets could include cyclin-dependent kinases (CDKs), topoisomerases, or components of the apoptotic signaling pathways.
Interactive Table: In Vitro Anticancer Activity of Selected 3-Substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives nih.gov
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| cpd 15 | A549 (Lung) | 3.6 |
| cpd 19 | MGC 80-3 (Gastric) | 1.0 - 1.7 |
| HCT-116 (Colon) | 1.0 - 1.7 | |
| CHO (Ovarian) | 1.0 - 1.7 | |
| cpd 21 | HepG2 (Liver) | 0.5 - 0.9 |
| DU145 (Prostate) | 0.5 - 0.9 |
Anti-inflammatory Pathways and Targets
Pyrrole derivatives have long been recognized for their anti-inflammatory properties, with some compounds acting as inhibitors of key enzymes in the inflammatory cascade. The primary mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. mdpi.commdpi.comnih.govnih.govnih.gov
Computational Chemistry and in Silico Approaches in Fluorobenzoyl Pyrrole Research
Molecular Docking Simulations for Ligand-Target Interactions
Research on various pyrrole (B145914) derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic targets and elucidating mechanisms of action. For instance, docking studies have been performed on pyrrole-based compounds targeting a range of proteins, including enzymes and receptors implicated in various diseases. The binding energies and interaction patterns observed in these simulations are crucial for understanding the structure-activity relationships (SAR) of these compounds. For example, in studies of pyrrole derivatives as potential anticancer agents, molecular docking has been used to predict their binding affinity to targets like epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) nih.govresearchgate.net. Similarly, the potential of pyrrole compounds as antimicrobial agents has been explored by docking them into the active sites of bacterial enzymes nih.gov.
The following table summarizes representative molecular docking results for various pyrrole derivatives against different biological targets, illustrating the types of data generated in these studies.
| Compound/Derivative Class | Target Protein | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Pyrrole-carbohydrate analogues | GABA-A | Not specified | Ile C:242, Asp C:424, Phe D:307, Arg C:250 | ijper.org |
| Pyrrolo[3,2-d]pyrimidine derivatives | EGFR | Not specified | Not specified | nih.govresearchgate.net |
| Pyrrolo[3,2-d]pyrimidine derivatives | CDK2 | Not specified | Not specified | nih.govresearchgate.net |
| Atorvastatin (a pyrrole derivative) | Plasmodium falciparum Lactate Dehydrogenase (PfLDH) | Close to that of NADH | Interacts with active site residues | plos.org |
| Pyrrole-benzimidazole derivatives | Human NAD(P)H-Quinone oxidoreductase 1 (NQO1) | Good affinity | Not specified | nih.gov |
Molecular Dynamics Simulations for Binding Conformations
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are employed to assess the stability of the docked complex and to observe the conformational changes that may occur upon ligand binding. This information is critical for validating the results of molecular docking and for gaining a more realistic understanding of the binding event.
For pyrrole-based inhibitors, MD simulations have been used to study the stability of their complexes with various target proteins, such as kinases nih.govmdpi.comphyschemres.org. These simulations can reveal the persistence of key interactions observed in docking studies and identify subtle changes in the protein or ligand conformation that may influence binding affinity. The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time is often calculated to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains securely bound in the active site.
A study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1) utilized MD simulations to explore the binding modes of newly designed inhibitors nih.govrsc.org. The results of these simulations can provide valuable insights for the design of more potent and stable inhibitors.
The table below presents a summary of findings from MD simulations of various heterocyclic compounds, including pyrrole derivatives, highlighting the insights gained from these studies.
| Compound Class | Target Protein | Simulation Duration | Key Findings | Reference |
| Pyrazole derivatives | RET kinase | Not specified | Confirmed stability of the docked conformation and identified key active site residues. | nih.gov |
| Thieno[3,2-b]pyrrole-5-carboxamide derivatives | LSD1 | Not specified | Explored binding modes of newly designed inhibitors and identified crucial stabilizing residues like Asn535. | nih.govrsc.org |
| 7H-Pyrrolo[2,3-d]pyrimidine derivatives | P21-Activated Kinase 4 (PAK4) | 200 ns | Studied binding modes and reasons for different inhibitory capacities. | mdpi.com |
Quantum Chemical Descriptors and Reactivity Analysis
Quantum chemical calculations are employed to determine the electronic properties of molecules, which are fundamental to their reactivity and interactions. For compounds like 3-(2-Fluorobenzoyl)-1H-pyrrole, these methods can provide insights into their chemical behavior. Density Functional Theory (DFT) is a popular quantum chemical method used to calculate various molecular descriptors.
Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. Other calculated parameters, such as electronegativity, chemical hardness, and softness, can also provide valuable information about the molecule's reactivity and potential for interaction with biological targets.
Quantum chemical studies have been conducted on pyrrole and its derivatives to understand their reaction mechanisms and electronic structures nih.govpolimi.it. For example, theoretical investigations into the synthesis of pyrroles have utilized quantum chemical approaches to elucidate reaction pathways and predict activation barriers nih.gov.
Below is a table of hypothetical quantum chemical descriptors for a generic fluorobenzoyl pyrrole derivative, illustrating the type of data generated from these calculations.
| Quantum Chemical Descriptor | Value (arbitrary units) | Implication |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability; a larger gap suggests lower reactivity. |
| Electronegativity (χ) | 3.85 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.65 | A measure of resistance to change in electron distribution. |
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, which is often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become a crucial step in the early stages of drug discovery to filter out compounds with poor pharmacokinetic properties, thereby reducing the likelihood of late-stage failures nih.gov.
Various computational models and software are available to predict ADME properties based on the chemical structure of a compound. These predictions can include parameters such as gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. For pyrrole derivatives, in silico ADME studies have been conducted to assess their drug-likeness and predict their pharmacokinetic behavior ijper.orgresearchgate.netijcrt.orgnih.gov. For instance, studies on novel pyrrole derivatives have used tools like the SwissADME server to predict properties such as high gastrointestinal absorption and lack of blood-brain barrier penetration researchgate.net.
The following table provides a summary of predicted ADME properties for a series of hypothetical pyrrole-based compounds, showcasing the utility of these predictions in drug design.
| Compound | Predicted GI Absorption | Predicted BBB Permeation | Lipinski's Rule of 5 Violations | Drug-Likeness | Reference |
| Pyrrole Derivative A | High | No | 0 | Good | researchgate.netijcrt.org |
| Pyrrole Derivative B | High | Yes | 0 | Good | ijcrt.org |
| Pyrrole Derivative C | Low | No | 1 | Moderate | nih.gov |
| Pyrrole Derivative D | High | No | 0 | Good | researchgate.net |
Virtual Screening and Lead Optimization Using Cheminformatics Tools
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective alternative to high-throughput screening. Cheminformatics tools are essential for managing and analyzing the large datasets involved in virtual screening and for subsequent lead optimization.
For pyrrole-based compounds, virtual screening has been employed to identify novel inhibitors for various therapeutic targets. For example, a ligand-based virtual screening approach was used to identify new pyrrolone derivatives as inhibitors of Hepatitis C Virus (HCV) replication nih.gov. In this approach, the shape and electronic properties of a known active compound are used as a template to search for similar molecules in a database.
Once a "hit" compound is identified through virtual screening, cheminformatics tools are used for lead optimization. This process involves modifying the structure of the hit compound to improve its potency, selectivity, and ADME properties. Structure-activity relationship (SAR) studies, often guided by computational models, are a key part of lead optimization. By systematically modifying different parts of the pyrrole scaffold and its substituents, researchers can design new analogs with improved therapeutic potential.
Preclinical Biological Evaluations of Fluorobenzoyl Substituted 1h Pyrroles and Analogs
In Vitro Efficacy Assessments in Cell-Based Assays
Fluorobenzoyl-substituted 1H-pyrroles and their analogs have been the subject of numerous preclinical studies to evaluate their potential as therapeutic agents. These investigations have primarily utilized in vitro cell-based assays to determine their efficacy across a range of biological activities, from anticancer to antimicrobial effects.
The cytotoxic and antiproliferative properties of fluorobenzoyl-substituted 1H-pyrroles have been evaluated against various human cancer cell lines. A novel series of 3-alkyl-substituted 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones (7-PPyQs) demonstrated potent growth inhibition in 11 human tumor cell lines at submicromolar concentrations nih.gov. These compounds were also effective against two resistant human cancer sublines, A549-T12 and A549-T24 nih.gov. Flow cytometry analysis showed that these compounds induced a significant arrest of the A549 cell cycle in the G2/M phase nih.gov.
Similarly, a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives were synthesized and evaluated for their anti-cancer activity. nih.govbenthamscience.com Structure-activity relationship studies revealed that introducing electron-donating groups at the 4th position of the pyrrole (B145914) ring enhanced anti-cancer activity nih.govbenthamscience.com. Specifically, compounds with a 3,4-dimethoxy phenyl group at this position showed potent activity nih.govbenthamscience.com. Compound 21 was highly potent against HepG2, DU145, and CT-26 cell lines, while compound 19 was most effective against MGC 80-3, HCT-116, and CHO cell lines nih.govbenthamscience.com. Furthermore, a newly synthesized trifluoromethyl 2-phosphonopyrrole analogue, compound 3 , effectively reduced the growth of A549 (lung cancer) and MCF-7 (breast cancer) cells by arresting the cell cycle at the G1 phase and inducing apoptosis nih.gov. Another study on 7-substituted 5H-pyrrolo[1,2-a] nih.govnih.govbenzoxazin-5-one derivatives found that 7-([1,1'-biphenyl]-4-yl)-5H-benzo[d]pyrrolo[2,1-b] nih.govnih.govoxazin-5-one, in particular, caused a dose-dependent reduction in cell viability, suggesting apoptosis as the mechanism of action nih.gov.
Table 1: Antiproliferative Activity of Fluorobenzoyl-Pyrrole Analogs
| Compound | Cancer Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| cpd 19 | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 µM | nih.govbenthamscience.com |
| cpd 21 | HepG2, DU145, CT-26 | 0.5 - 0.9 µM | nih.govbenthamscience.com |
| cpd 15 | A549 | 3.6 µM | nih.govbenthamscience.com |
| Compound 3 (phosphonopyrrole) | A549 | 36.5 µM | nih.gov |
| Compound 3 (phosphonopyrrole) | MCF-7 | 27.9 µM | nih.gov |
The fluorobenzoyl moiety has been identified as a particularly useful substituent in the search for new antibacterial agents. nih.gov A library of ortho-, meta-, and para-fluorobenzoylthiosemicarbazides and their cyclic 1,2,4-triazole analogs were tested against Gram-positive bacteria. nih.gov The thiosemicarbazide derivatives, especially those with trifluoromethyl groups, were found to be active against reference strains and clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL nih.gov.
In the context of tuberculosis, pyrrole derivatives have shown significant promise. A series of pyrrolyl thiadiazoles were synthesized and tested against Mycobacterium tuberculosis H37Rv, with derivatives containing -OCH3, -NO2, and -F substitutions showing better activity dovepress.com. Another study synthesized novel pyrrole-containing biheterocyclic derivatives, which also exhibited significant in vitro antitubercular activity against the H37Rv strain connectjournals.com. Furthermore, 2,5-dimethylpyrrole derivatives have been explored, showing antimycobacterial activity with MICs in the range of 0.40 to >25 µg/mL ucl.ac.uk. Research into pyrrolamide-type inhibitors has identified compounds with exceptional efficacy against drug-resistant bacteria, with MIC values as low as 0.008 μg/mL against Staphylococcus aureus nih.gov.
Table 2: Antimicrobial Activity of Fluorobenzoyl-Pyrrole Analogs
| Compound Class | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| 1-Fluorobenzoyl-4-(trifluoromethylphenyl)thiosemicarbazides | Staphylococcus aureus (MSSA, MRSA) | 7.82 - 31.25 µg/mL | nih.gov |
| Pyrrolamide derivative | Staphylococcus aureus | 0.008 µg/mL | nih.gov |
| Pyrrolamide derivative | Escherichia coli | 1 µg/mL | nih.gov |
| 2,5-dimethylpyrrole derivatives | Mycobacterium tuberculosis H37Rv | 0.40 - >25 µg/mL | ucl.ac.uk |
Derivatives of 1H-pyrrole have been investigated for their potential to combat leishmaniasis. A study focusing on 3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides, a class of histone deacetylase inhibitors, evaluated their in vitro activity against Leishmania donovani promastigotes nih.gov. Several compounds in this series demonstrated noteworthy antileishmanial effects. Specifically, compounds 2 and 3 from the series were as active as the reference drug pentamidine and proved to be more than ten times more potent than suberoylanilide hydroxamic acid (SAHA), another HDAC inhibitor nih.gov. Importantly, these potent compounds were found to be less cytotoxic than the reference drugs, indicating a favorable selectivity profile nih.gov. The aromatic substitution pattern of the acyl group was found to be a critical factor influencing the antileishmanial activity of these pyrrole derivatives nih.gov. Other research has also identified 2-acylpyrrole derivatives and 1,2-diarylpyrroles as promising new classes of compounds active against Leishmania parasites nih.gov.
N-substituted pyrroles have emerged as a class of small-molecule inhibitors of human immunodeficiency virus type 1 (HIV-1) entry. By screening chemical libraries, compounds designated NB-2 and NB-64 were identified as inhibiting HIV-1 replication in the low micromolar range. nih.gov These compounds act by interfering with the formation of the gp41 six-helix bundle, a critical step in the fusion of the virus with host cells. nih.gov
Further optimization of this scaffold led to the development of an N-substituted pyrrole derivative, 12m (NSPD-12m) , which demonstrated potent anti-HIV-1 activity with good cell viability. nih.govepa.gov The mechanism of action for NSPD-12m involves targeting the gp41 transmembrane subunit, thereby inhibiting viral entry. epa.govresearchgate.net This compound was shown to block cell-cell HIV-1 transmission with EC₅₀ values of 3.64 µM, 1.42 µM, and 1.99 µM for different viral strains nih.gov. Site-directed mutagenesis studies have confirmed that a specific lysine residue (K574) in the gp41 pocket region is crucial for the binding of NSPD-12m epa.govresearchgate.net. These findings highlight the potential of fluorobenzoyl-substituted pyrroles as lead compounds for developing novel HIV-1 entry inhibitors. nih.govepa.gov
Table 3: Anti-HIV-1 Activity of N-Substituted Pyrrole Derivative 12m (NSPD-12m)
| Activity | Virus Strain | Activity (EC₅₀) | Source |
|---|---|---|---|
| Inhibition of Syncytium Formation | - | 14.44 ± 1.24 µM | nih.gov |
| Inhibition of Cell-Cell Transmission | HIV-1 X4 | 3.64 ± 0.34 µM | nih.gov |
| Inhibition of Cell-Cell Transmission | HIV-1 R5 | 1.42 ± 0.30 µM | nih.gov |
Certain pyrrole-containing compounds have demonstrated significant neuroprotective and antioxidant effects in in vitro models of neurotoxicity. nih.gov In one study, a series of pyrrole-based azomethine compounds were evaluated. While some showed toxicity at higher concentrations, they exhibited notable neuroprotective effects at concentrations as low as 1 µM in SH-SY5Y human neuroblastoma cells nih.gov. Specifically, compounds 9 , 12 , and 14 from the tested series showed the most pronounced protective effects against neurotoxicity, with compound 12 demonstrating strong protection even at higher concentrations nih.gov. Other research has highlighted the potential of pyrrole–chalcone derivatives in mitigating oxidative stress due to their free radical scavenging and Fe²⁺ ion chelation activities nih.gov. The synthesis of pyrrolylcarnosine, a conjugate of carnosine and pyrrole, resulted in a compound with high antioxidant activity and a neuroprotective effect against oxidative stress in SH-SY5Y cells nih.gov.
Fluorobenzoyl-substituted 1H-pyrroles and related analogs have been evaluated as inhibitors of various enzymes, demonstrating their potential to modulate key biological pathways.
Cholinesterases: Inspired by the role of aryl rings in cholinesterase inhibitors, a series of 1,3-diaryl-pyrrole derivatives were synthesized and tested for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net Compounds 3o , 3p , and 3s showed high selectivity for BChE over AChE, with compound 3p exhibiting a mixed competitive inhibition mode and an IC₅₀ value of 1.71 µM. nih.govresearchgate.net
Histone Deacetylases (HDACs): (1H)-Pyrroles have been identified as a new class of HDAC inhibitors. nih.gov These compounds act as potent inducers of histone H3 and H4 acetylation, leading to the restoration of growth-inhibitory gene expression. nih.gov Another series, 3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides, were also found to act as HDAC inhibitors in the low micromolar to submicromolar range nih.gov.
Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase (InhA): In the search for new antitubercular agents, new series of pyrrole-based benzohydrazides were synthesized and found to exhibit dual inhibition against both enoyl ACP reductase (InhA) and DHFR. researchgate.net Similarly, pyrrolyl thiadiazoles have been identified as potential inhibitors of InhA, a key enzyme in mycobacterial cell wall synthesis dovepress.com. Molecular docking studies support the interaction of these compounds with the active sites of these enzymes dovepress.comresearchgate.net.
Table 4: Enzyme Inhibitory Activity of Fluorobenzoyl-Pyrrole Analogs
| Compound Class / Specific Compound | Target Enzyme | Activity (IC₅₀) | Source |
|---|---|---|---|
| 1,3-diaryl-pyrrole (3p ) | Butyrylcholinesterase (BChE) | 1.71 µM | nih.govresearchgate.net |
| 1,3-diaryl-pyrroles (3o, 3s ) | Butyrylcholinesterase (BChE) | 1.71 - 5.37 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine (4d ) | Dihydrofolate Reductase (DHFR) | 0.72 µM | ekb.eg |
| Pyrazolo[3,4-b]pyridine (6c ) | Dihydrofolate Reductase (DHFR) | 0.95 µM | ekb.eg |
| Pyrrole-based benzohydrazides | Enoyl ACP Reductase (InhA) & DHFR | Dual Inhibition | researchgate.net |
In Vivo Efficacy Assessments in Animal Models
While direct in vivo studies on 3-(2-fluorobenzoyl)-1H-pyrrole for parasitic infections are not extensively documented, research into structurally related nitrogen-containing heterocyclic compounds has shown promising results in murine models.
For instance, studies on pyrazole derivatives, which share a five-membered heterocyclic core with pyrroles, have demonstrated significant anti-parasitic effects. A study involving N-ethylurea pyrazole derivatives showed potent activity in controlling Trypanosoma cruzi infection in a bioluminescence assay using a murine model, with the most effective compound leading to parasite clearance after six days of treatment nih.gov. Similarly, other pyrazole-thiadiazole derivatives have been identified as highly active against intracellular amastigotes, the relevant stage in mammalian infection nih.gov.
In the context of leishmaniasis, another parasitic disease, various heterocyclic compounds are under investigation. While specific in vivo data for fluorobenzoyl-pyrroles is sparse, related structures like pyrazolopyrrolidinones have shown high potency against the intracellular parasites of Leishmania donovani and Leishmania major in vitro, prompting their advancement into in vivo efficacy assessments frontiersin.org. Furthermore, studies on non-pyrrole compounds like 2-nitrovinylfurans in a murine model of cutaneous leishmaniasis caused by Leishmania amazonensis have demonstrated a reduction in lesion growth comparable to or greater than that of the standard drug, amphotericin B, providing a benchmark for the efficacy expected from new candidates nih.gov.
These findings highlight the potential of the broader class of nitrogen-containing heterocycles in treating parasitic diseases. Future in vivo studies on fluorobenzoyl-substituted 1H-pyrroles would likely involve similar murine models of infection with parasites such as Trypanosoma cruzi or Leishmania species to evaluate their ability to reduce parasite burden and resolve disease pathology.
The potential neuroprotective effects of pyrrole derivatives have been explored in animal models of neurodegenerative diseases like Parkinson's and Alzheimer's.
In a rotenone-based mouse model of Parkinson's disease, a pyrrole-based hydrazone, identified as compound 15d , was evaluated for its neuroprotective effects. The study revealed that animals treated with this compound showed no microscopically visible alterations in the ganglion and glial cells, suggesting a protective effect against rotenone-induced neurotoxicity.
Another study focused on an mPGES-1 inhibitor, compound 7s , in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease. Administration of this compound was found to ameliorate motor impairments and reduce dopaminergic neuronal damage, providing pharmacological evidence that targeting this enzyme with small molecules could be a promising therapeutic strategy for Parkinson's disease.
For Alzheimer's disease, while in vivo efficacy data is limited, numerous in vitro and in silico studies suggest potential. Pyrrole-based hydrazides and hydrazones have been synthesized and shown to be selective monoamine oxidase B (MAO-B) and moderate acetylcholinesterase (AChE) inhibitors mdpi.comnih.govresearchgate.net. In silico and in vitro PAMPA (Parallel Artificial Membrane Permeability Assay) studies have demonstrated that these compounds possess properties that would allow them to cross the blood-brain barrier, a critical feature for any centrally acting therapeutic mdpi.comnih.govresearchgate.net. These promising preclinical findings support the progression of these pyrrole derivatives into in vivo models of Alzheimer's disease to assess their impact on cognitive deficits and neuropathological hallmarks.
The in vivo antibacterial potential of pyrrole analogs has been demonstrated, particularly through the development of pyrrolamides that target the bacterial DNA gyrase (GyrB/ParE), an essential enzyme for bacterial survival.
In a murine model of sepsis induced by methicillin-resistant Staphylococcus aureus (MRSA), the protective effects of several pyrrolamide derivatives were evaluated. Compounds were administered via intragastric gavage. The results showed that certain derivatives provided a protective effect against the bacterial challenge. This demonstrates the potential of these compounds to combat systemic infections caused by drug-resistant Gram-positive bacteria.
Further research has identified pyrrole-based compounds that act as efflux pump inhibitors (EPIs). These EPIs can restore the activity of conventional antibiotics against multi-drug resistant (MDR) Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The efficacy of an EPI-antibiotic combination was demonstrated in animal lung infection and sepsis protection models, where the combination therapy led to a remarkable reduction in bacterial burden in vivo. This approach represents a significant strategy for addressing life-threatening infections caused by MDR pathogens.
The table below summarizes the findings from a murine sepsis model evaluating pyrrolamide compounds.
| Compound/Analog | Bacterial Strain | Animal Model | Key In Vivo Finding |
|---|---|---|---|
| Pyrrolamide Derivatives | Methicillin-Resistant S. aureus (MRSA) | Murine Sepsis Model | Showed a protective effect against systemic infection. |
| Pyrrole-based Efflux Pump Inhibitors (EPIs) | E. coli, P. aeruginosa (MDR) | Murine Lung Infection & Sepsis Models | Combination with antibiotics significantly reduced bacterial burden. |
A series of N-substituted 2,5-dimethyl pyrrole and bipyrrole derivatives have been synthesized and evaluated for their anticonvulsant activity in established rodent models. The primary screening was conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice, which are standard models for identifying agents that prevent seizure spread and elevate seizure threshold, respectively.
Initial screening identified two compounds, 7 and 10 , that showed signs of anticonvulsant protection. These were then subjected to a more specialized 6 Hz seizure model, which is considered a model for therapy-resistant partial seizures. In this model, compound 10 was found to possess anticonvulsant activity. The results from the primary screening are detailed in the table below, indicating the number of animals protected at various time points post-administration.
| Compound | Test | Time (h) | Animals Protected / Animals Tested |
|---|---|---|---|
| 7 | MES | 0.5 | 0/3 |
| scPTZ | 0.5 | 1/3 | |
| 10 | MES | 0.5 | 1/3 |
| scPTZ | 0.5 | 0/3 |
Table: Anticonvulsant activity of N-substituted 2,5-dimethyl pyrrole derivatives in primary screening models.These preliminary findings suggest that the pyrrole scaffold is a viable starting point for the development of novel anticonvulsant drugs.
The in vivo anticancer potential of pyrrole-containing compounds has been investigated using human tumor xenograft models in mice. These models, where human cancer cells are implanted into immunocompromised mice, are crucial for evaluating the efficacy of potential anticancer agents in a living system that mimics the tumor microenvironment.
Pyrrole-imidazole (Py-Im) polyamides, which are designed to bind to specific DNA sequences and interfere with transcription, have shown efficacy in prostate cancer xenograft models. In a study using the VCaP human prostate cancer cell line, which overexpresses the androgen receptor and the TMPRSS2-ERG gene fusion, a Py-Im polyamide demonstrated dose-dependent retardation of tumor growth nih.gov. Male SCID mice bearing subcutaneous VCaP xenografts were treated three times per week, and the polyamide treatment significantly reduced tumor proliferation nih.gov.
Similarly, in another study, 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives were synthesized and evaluated for their anticancer activity nih.govbenthamscience.com. While much of the initial screening was performed in vitro against a panel of cancer cell lines (including MGC 80-3, HCT-116, HepG2, DU145, A549, and CT-26), the most potent compounds were identified for further investigation nih.govbenthamscience.com. For example, compound 21 was found to be highly potent against HepG2, DU145, and CT-26 cell lines and was shown to arrest the cell cycle in the S phase and induce apoptosis nih.gov. Such promising in vitro results are a prerequisite for advancing compounds to in vivo xenograft studies to confirm their antitumor efficacy.
The table below summarizes key findings from in vivo anticancer evaluations of pyrrole analogs.
| Compound Class | Xenograft Model | Animal | Key In Vivo Efficacy Finding |
|---|---|---|---|
| Pyrrole-Imidazole Polyamide | VCaP (Prostate Cancer) | SCID Mice | Dose-dependent retardation of tumor growth observed. nih.gov |
| 3-Benzoyl-4-phenyl-1H-pyrrole analog (cpd 21) | CT-26 (Colon Carcinoma) | N/A (In Vitro Data) | Potent in vitro activity and induction of apoptosis supports potential for in vivo efficacy. nih.gov |
Future Research Directions and Therapeutic Prospects
Design and Synthesis of Novel Fluorobenzoyl-Pyrrole Scaffolds with Improved Potency and Selectivity
The core structure of 3-(2-Fluorobenzoyl)-1H-pyrrole serves as a foundational template for extensive medicinal chemistry optimization. The primary goal is to enhance biological activity and selectivity by systematically modifying its chemical structure. Future synthetic strategies will likely focus on several key areas:
Substitution on the Pyrrole (B145914) Ring: Introducing various substituents at different positions of the pyrrole nucleus can significantly influence the molecule's interaction with biological targets. Structure-activity relationship (SAR) studies on related pyrrole derivatives have shown that modifications to the pyrrole core are crucial for inhibitory potency.
Modification of the Fluorobenzoyl Moiety: Altering the position of the fluorine atom on the benzoyl ring or introducing additional substituents can modulate the electronic properties and binding affinity of the compound. For instance, SAR analysis of fluorobenzoylthiosemicarbazides has indicated that the position of fluorine substitution (ortho, meta, or para) plays a role in controlling biological potency.
Bioisosteric Replacement: Replacing the benzoyl group with other heterocyclic rings or functional groups can lead to novel scaffolds with improved pharmacokinetic profiles and target interactions.
Various synthetic methodologies, such as the Paal-Knorr synthesis, Hantzsch reaction, and 1,3-dipolar cycloaddition reactions, can be employed to create a diverse library of novel fluorobenzoyl-pyrrole derivatives. nih.govmdpi.com These classical methods, potentially combined with modern techniques like microwave-assisted synthesis, can accelerate the discovery of new, more effective compounds. nih.gov For example, studies on related pyrrole compounds have demonstrated that microwave-assisted synthesis can lead to higher yields and reduced reaction times compared to conventional heating methods. nih.gov
The table below summarizes potential modifications to the this compound scaffold to generate novel analogs with potentially improved therapeutic properties.
| Scaffold Position | Potential Modification | Desired Outcome |
| Pyrrole Ring (N1) | Alkylation, Arylation | Enhanced cell permeability, altered target binding |
| Pyrrole Ring (C4, C5) | Introduction of small alkyl or aryl groups | Improved potency, modulation of selectivity |
| Benzoyl Ring | Altering fluorine position (meta, para) | Modified electronic properties, improved binding affinity |
| Benzoyl Ring | Addition of other substituents (e.g., -OCH3, -Cl) | Enhanced target interaction, improved pharmacokinetic properties |
Exploration of Multi-Targeting Approaches for Complex Diseases
The pathogenesis of many complex diseases, such as cancer, neurodegenerative disorders, and infectious diseases, involves multiple biological pathways and targets. nih.gov Single-target drugs often have limited efficacy and can lead to the development of resistance. Consequently, the development of multi-target agents, which can modulate several key targets simultaneously, is a highly attractive therapeutic strategy.
The fluorobenzoyl-pyrrole scaffold is well-suited for the design of multi-target ligands due to its chemical versatility. mdpi.com For instance, different parts of the molecule can be optimized to interact with different biological targets. Research in this area could focus on:
Kinase Inhibitors for Cancer Therapy: Many pyrrole-containing compounds, such as sunitinib, are multi-targeted receptor tyrosine kinase inhibitors used in cancer treatment. nih.govmdpi.com By modifying the this compound structure, it may be possible to design novel inhibitors that target multiple kinases involved in tumor growth and angiogenesis, such as VEGFR and PDGFR. mdpi.com
Combined Anticancer and Anti-inflammatory Agents: Chronic inflammation is a known driver of cancer progression. Developing compounds with both cytotoxic and anti-inflammatory (e.g., COX-2 inhibition) properties could offer a synergistic therapeutic effect.
The table below illustrates potential multi-targeting strategies for fluorobenzoyl-pyrrole derivatives.
| Disease Area | Target 1 | Target 2 | Rationale |
| Alzheimer's Disease | Monoamine Oxidase B (MAO-B) | Acetylcholinesterase (AChE) | Address both neurodegeneration and symptomatic relief. nih.gov |
| Cancer | Vascular Endothelial Growth Factor Receptor (VEGFR) | Platelet-Derived Growth Factor Receptor (PDGFR) | Inhibit angiogenesis and tumor cell proliferation. mdpi.com |
| Cancer | Tubulin | Hedgehog Signaling Pathway | Disrupt microtubule dynamics and a key cancer development pathway. acs.org |
Integration of Advanced Computational Methods for Rational Drug Design
Advanced computational methods are indispensable tools in modern drug discovery, enabling a more rational and efficient design of new drug candidates. Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking can provide valuable insights into how chemical structure relates to biological activity and how molecules interact with their targets.
For the this compound scaffold, computational approaches can be applied in several ways:
3D-QSAR Studies: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the 3D structural features of a series of analogs with their biological activity. nih.govresearchgate.net These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for activity, guiding the design of more potent molecules. nih.gov
Molecular Docking: Docking simulations can predict the binding mode and affinity of fluorobenzoyl-pyrrole derivatives within the active site of a specific biological target, such as a kinase or enzyme. nih.govvlifesciences.com This information is crucial for understanding the molecular basis of activity and for designing modifications that enhance binding interactions. nih.gov For example, docking studies on pyrrole-indolin-2-ones as Aurora A kinase inhibitors revealed key interactions that were important for binding to the receptor. nih.gov
In Silico ADME/Toxicity Prediction: Computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity, of newly designed compounds. researchgate.net This allows for the early identification and filtering of molecules with unfavorable pharmacokinetic profiles or potential safety issues, saving time and resources. researchgate.net
The integration of these computational methods will facilitate a more targeted and hypothesis-driven approach to the design of novel this compound derivatives, increasing the likelihood of identifying promising drug candidates.
Development of Fluorobenzoyl-Pyrrole Derivatives as Chemical Biology Tools
Chemical biology tools, such as molecular probes, are essential for dissecting complex biological processes and validating new drug targets. The fluorobenzoyl-pyrrole scaffold can be adapted to create such tools.
Fluorescent Probes: The inherent fluorescence of some pyrrole-based compounds can be exploited to develop probes for cellular imaging and target engagement studies. nih.gov By attaching a fluorophore or designing the scaffold to be intrinsically fluorescent upon binding to a target, researchers can visualize the distribution of the compound within cells and confirm its interaction with the intended target.
Photoaffinity Labels: Incorporating a photoreactive group into the fluorobenzoyl-pyrrole structure would allow for the creation of photoaffinity labels. These tools can be used to covalently cross-link the compound to its biological target upon photoactivation, enabling the identification and characterization of previously unknown binding partners.
Biotinylated or Tagged Derivatives: Synthesizing derivatives with a biotin tag or another affinity handle would facilitate pull-down experiments to isolate the target protein from complex biological samples, further aiding in target identification and validation.
The development of such chemical biology tools based on the this compound scaffold would not only advance our understanding of their mechanism of action but also help to uncover new therapeutic opportunities.
Investigation into Overcoming Drug Resistance Mechanisms with Pyrrole-Based Compounds
Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. nih.govresearchgate.net One of the key mechanisms of resistance is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport drugs out of the cell, reducing their intracellular concentration and efficacy. nih.govnih.gov
Pyrrole-based compounds have shown promise in overcoming drug resistance. Future research on this compound derivatives should explore their potential in this area:
Inhibition of Efflux Pumps: Novel analogs could be designed and screened for their ability to inhibit the function of efflux pumps like P-gp. nih.gov By acting as efflux pump inhibitors (EPIs), these compounds could be used as adjuvants in combination with existing drugs to restore their efficacy in resistant cells. nih.govnih.gov Recent studies have identified pyrrole-based compounds that can reverse antibiotic resistance by inhibiting RND-type efflux pumps in bacteria. nih.govnih.gov
Targeting Resistance-Associated Pathways: Drug resistance can also arise from mutations in the drug target or the activation of alternative signaling pathways. nih.gov Pyrrole derivatives could be designed to target these resistance mechanisms directly. For example, in cancer, they could be developed to inhibit signaling pathways that are upregulated in resistant tumors.
Circumventing Resistance: Some pyrrole derivatives have been designed to be poor substrates for efflux pumps, allowing them to accumulate in resistant cells. researchgate.net In silico ADME studies can help predict whether newly designed compounds are likely to be substrates for P-gp. researchgate.net
The table below outlines potential strategies for using fluorobenzoyl-pyrrole derivatives to combat drug resistance.
| Resistance Mechanism | Therapeutic Strategy | Desired Outcome |
| Efflux Pump Overexpression (e.g., P-gp) | Co-administration with an EPI derivative | Increased intracellular concentration of the primary drug. nih.gov |
| Target Mutation | Design of analogs that bind to the mutated target | Restoration of drug efficacy. |
| Activation of Bypass Pathways | Development of multi-target inhibitors | Simultaneous inhibition of primary and resistance pathways. nih.gov |
By systematically investigating these avenues, the therapeutic potential of the this compound scaffold can be further elucidated and potentially harnessed to address significant unmet medical needs.
Q & A
Q. What are the optimal synthetic routes for 3-(2-Fluorobenzoyl)-1H-pyrrole, and how can reaction conditions be systematically optimized?
The synthesis of fluorobenzoyl-substituted pyrroles often involves Friedel-Crafts acylation or transition-metal-catalyzed coupling. For example, refluxing pyrrole derivatives with fluorinated benzoyl chlorides in xylene (10 mL) under anhydrous conditions for 24–30 hours, followed by NaOH washing and recrystallization from methanol, yields purified products . Optimization includes varying catalysts (e.g., AlCl₃ for acylation), temperature gradients (80–120°C), and reaction times. Monitoring by TLC or HPLC ensures reaction completion .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons and fluorine coupling effects. For example, ¹H NMR of similar fluorobenzoyl-pyrroles shows distinct downfield shifts (δ 7.5–8.5 ppm) for aromatic protons and splitting patterns due to fluorine .
- LCMS/HRMS : Confirm molecular weight (e.g., ESI-MS m/z [M+1]⁺) and purity (>95% by HPLC with C18 columns and acetonitrile/water gradients) .
- FT-IR : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and pyrrole ring vibrations .
Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in electrophilic substitutions?
The 2-fluorobenzoyl group reduces π-electron density at the pyrrole ring via inductive effects, directing electrophiles to less hindered positions (e.g., C4 or C5). This is confirmed by comparative studies with non-fluorinated analogs, where fluorinated derivatives show slower nitration rates but higher regioselectivity . Computational DFT analyses (e.g., Mulliken charges) can predict reactive sites .
Advanced Research Questions
Q. How can contradictory data on the redox behavior of this compound derivatives be resolved?
Discrepancies in redox potentials may arise from solvent polarity (e.g., DMF vs. acetonitrile) or substituent effects. Cyclic voltammetry in anhydrous DMF with 0.1 M TBAPF₆ as supporting electrolyte reveals multi-stage redox processes (e.g., −1.2 V to +1.5 V vs. Ag/Ag⁺). Cross-validate with spectroelectrochemistry to correlate redox states with UV-Vis absorption changes .
Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Use Pd(PPh₃)₄ or XPhos catalysts with arylboronic acids in THF/water (3:1) at 60°C. Pre-functionalize the pyrrole via N-protection (e.g., Boc groups) to prevent side reactions. For example, coupling at C4 yields >85% regioselectivity in similar fluorinated pyrroles . Monitor by ¹⁹F NMR to track coupling efficiency .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or neurotransmitter receptors) using optimized geometries from Gaussian09 (B3LYP/6-31G*). QSAR models trained on IC₅₀ data from assays like MTT or ROS inhibition (e.g., EC₅₀ = 12–18 μM for neuroprotection in PC12 cells) can identify critical substituents .
Q. What methodologies address low yields in the synthesis of this compound analogs?
Low yields (<50%) often stem from steric hindrance or side reactions. Strategies include:
- Microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics .
- Column chromatography with hexane/EtOAc (4:1) to isolate polar byproducts .
- Use of flow reactors for precise temperature control and reduced decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
